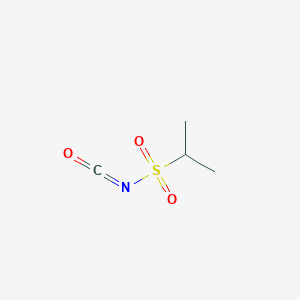
Propane-2-sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-2-sulfonyl isocyanate is an organic compound with the molecular formula C₄H₇NO₃S It is characterized by the presence of both sulfonyl and isocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propane-2-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with potassium cyanate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction can be represented as follows:
CH3CH2SO2Cl+KOCN→CH3CH2SO2NCO+KCl
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Propane-2-sulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The sulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes are used to enhance the reaction rate.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines, replacing the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
Propane-2-sulfonyl isocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Research: It is used in the modification of biomolecules for studying their functions and interactions.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of propane-2-sulfonyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group acts as an electrophile, reacting with nucleophiles to form stable products. The sulfonyl group can also participate in reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl isocyanate: Similar in structure but with a methyl group instead of a propane group.
Ethanesulfonyl isocyanate: Similar in structure but with an ethyl group instead of a propane group.
Benzenesulfonyl isocyanate: Contains a benzene ring instead of a propane group.
Uniqueness: Propane-2-sulfonyl isocyanate is unique due to the presence of both sulfonyl and isocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. Its longer carbon chain compared to methanesulfonyl and ethanesulfonyl isocyanates provides different steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
N-(oxomethylidene)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCARWBHSCIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
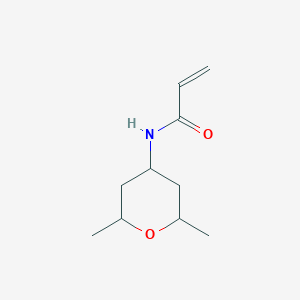
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2552907.png)
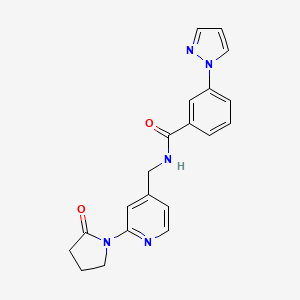
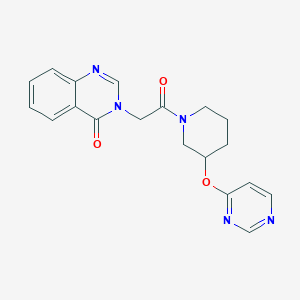
![N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)
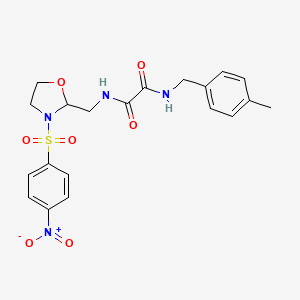
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2552921.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)
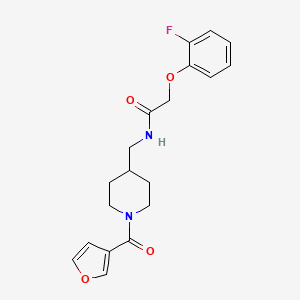
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
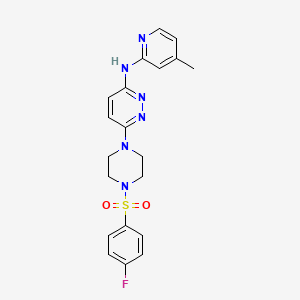
![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)
